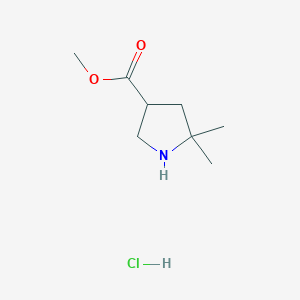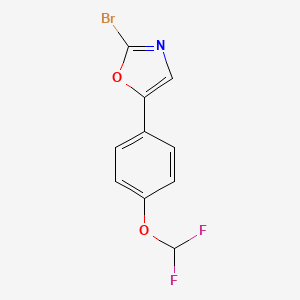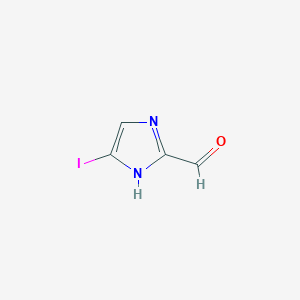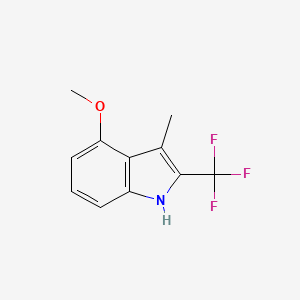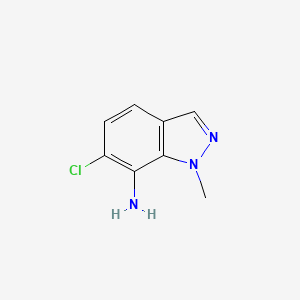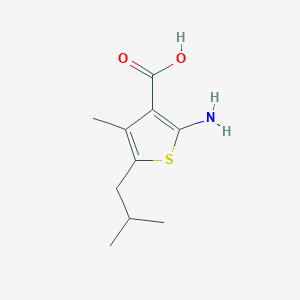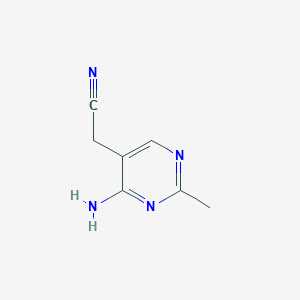![molecular formula C6H6N4OS B12968568 7-Methyl-2-thioxo-2,3-dihydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one CAS No. 1196157-07-9](/img/structure/B12968568.png)
7-Methyl-2-thioxo-2,3-dihydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-2-thioxo-2,3-dihydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one is a heterocyclic compound that belongs to the class of pyrazolo[1,5-A][1,3,5]triazinones. This compound is characterized by its unique fused ring structure, which includes a pyrazole ring fused to a triazine ring. The presence of a thioxo group and a methyl group further distinguishes this compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-thioxo-2,3-dihydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-methylpyrazole with thiourea in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, solvent-free methods and the use of green chemistry principles are being explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 7-Methyl-2-thioxo-2,3-dihydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents like sodium borohydride.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Alkyl halides, base (e.g., potassium carbonate), and organic solvents.
Major Products:
Oxidation: 7-Methyl-2-sulfonyl-2,3-dihydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one.
Reduction: 7-Methyl-2-thioxo-2,3,4,5-tetrahydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Methyl-2-thioxo-2,3-dihydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 7-Methyl-2-thioxo-2,3-dihydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
- 7-Methyl-2-thioxo-2,3-dihydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one shares structural similarities with other pyrazolo[1,5-A][1,3,5]triazinones, such as:
- 7-Methyl-2-oxo-2,3-dihydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one.
- 7-Methyl-2-amino-2,3-dihydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one .
Uniqueness:
- The presence of the thioxo group in this compound imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where these properties are desired .
Propiedades
Número CAS |
1196157-07-9 |
|---|---|
Fórmula molecular |
C6H6N4OS |
Peso molecular |
182.21 g/mol |
Nombre IUPAC |
7-methyl-2-sulfanylidene-6H-pyrazolo[1,5-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C6H6N4OS/c1-3-2-4-7-5(12)8-6(11)10(4)9-3/h2,9H,1H3,(H,8,11,12) |
Clave InChI |
IIUIQGGMMROFEQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC(=S)NC(=O)N2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


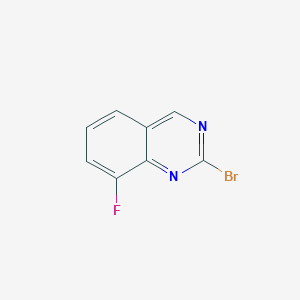
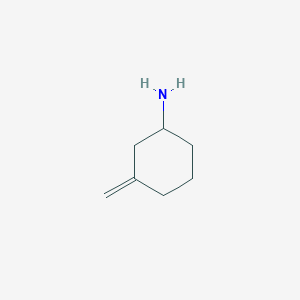

![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B12968505.png)
![5-Hydroxypyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B12968512.png)

